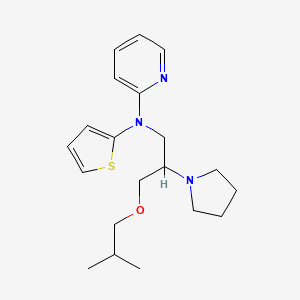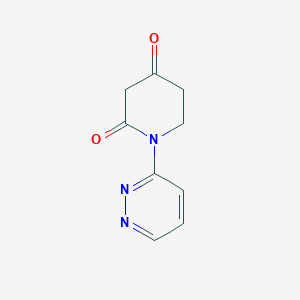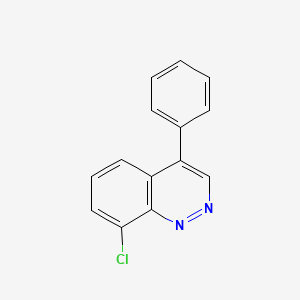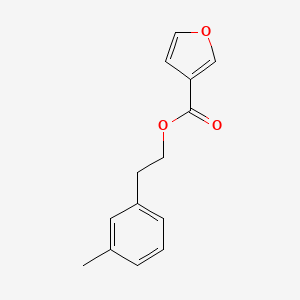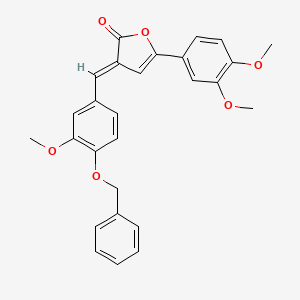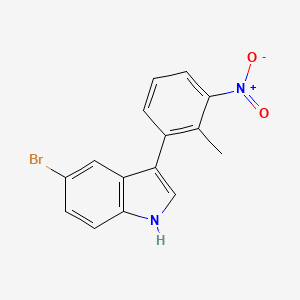
5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a bromine atom at the 5th position and a 2-methyl-3-nitrophenyl group at the 3rd position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole typically involves multi-step organic reactions. One common method includes the bromination of 3-(2-methyl-3-nitrophenyl)-1H-indole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 5-bromo-3-(2-methyl-3-nitrophenyl)indole-2-carboxylic acid.
Reduction: Formation of 5-bromo-3-(2-methyl-3-aminophenyl)-1H-indole.
Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: : The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: : It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: : The compound is explored for its potential therapeutic applications. Its derivatives are tested for efficacy in treating various diseases, including cancer and infectious diseases.
Industry: : It is used in the development of new materials, including dyes and pigments. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the indole ring contribute to the compound’s ability to bind to specific proteins and enzymes, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methyl-3-nitrophenyl methylcarboxylate: Similar in structure but with a carboxylate group instead of the indole ring.
5-Bromo-3-nitro-ortho-xylene: Similar in having a bromine and nitro group but lacks the indole ring and has a different substitution pattern.
Uniqueness
- The presence of both the indole ring and the 2-methyl-3-nitrophenyl group makes 5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole unique. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
89346-29-2 |
|---|---|
Formule moléculaire |
C15H11BrN2O2 |
Poids moléculaire |
331.16 g/mol |
Nom IUPAC |
5-bromo-3-(2-methyl-3-nitrophenyl)-1H-indole |
InChI |
InChI=1S/C15H11BrN2O2/c1-9-11(3-2-4-15(9)18(19)20)13-8-17-14-6-5-10(16)7-12(13)14/h2-8,17H,1H3 |
Clé InChI |
MIVVMVRBIPCZPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CNC3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


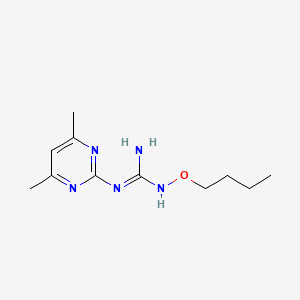
![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B12905238.png)
![6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12905239.png)

![Methyl {[(propan-2-yl)oxy]methyl}carbamate](/img/structure/B12905258.png)
![2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine](/img/structure/B12905260.png)
